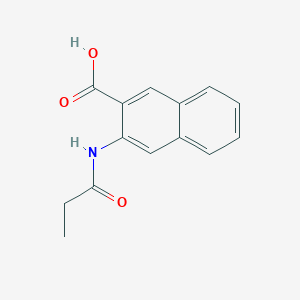

6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been explored through several methodologies, highlighting the diverse approaches to obtaining tetrahydronaphthalene derivatives. Göksu et al. (2003) described a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol starting from naphthalene-2,3-diol, demonstrating a multi-step process with an overall yield of 44% (Göksu et al., 2003). Additionally, Han et al. (2007) developed a large-scale stereoselective process for a related compound, showcasing the scalability of these synthesis processes (Han et al., 2007).

Molecular Structure Analysis

Zhang et al. (2006) prepared a related compound through condensation, revealing insights into the molecular structure, including intramolecular hydrogen bonding and the formation of centrosymmetric dimers in the crystal structure (Zhang et al., 2006).

Chemical Reactions and Properties

Nichols et al. (1984) explored the chemical reactions of a similar compound, noting that methylation at the 2-position abolished DA1 dopamine agonist activity, indicating the sensitivity of biological activity to minor structural changes (Nichols et al., 1984).

Physical Properties Analysis

Although specific studies on the physical properties of "6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride" were not directly identified, research on related compounds provides a basis for understanding the potential physical characteristics of tetrahydronaphthalene derivatives.

Chemical Properties Analysis

The chemical properties of tetrahydronaphthalene derivatives have been the focus of various studies. For instance, the work by Orsini et al. (2005) on a chiral auxiliary for asymmetric Reformatsky reactions showcases the chemical versatility and reactivity of related compounds (Orsini et al., 2005).

Scientific Research Applications

Synthesis and Structural Studies

- Synthesis Methods : The compound has been used in various synthesis processes. For instance, it has been utilized in the synthesis of complex structures like hexahydro-1′H,2H-spiro[benzo[f]isoquinoline-1,2′-naphthalen]-1′-one, indicating its role as a versatile building block in organic synthesis (Malkova et al., 2014).

- Molecular Structure Analysis : Studies have focused on understanding the molecular structure of derivatives of tetrahydronaphthalene, which is crucial for applications in medicinal chemistry and material science (Kaiser et al., 2023).

Chemical Reactions and Properties

- Chemical Reaction Studies : Research has been conducted on the chemical reactions involving this compound, such as oxidation reactions and hydrostannation, providing insights into its chemical behavior and potential applications (Podestá et al., 1989).

- Stereochemistry and Synthesis : Studies on the stereochemistry of related compounds, like the stereoselective reduction of acyl protected aminonaphthyl ketones, are essential for understanding how this chemical can be manipulated in various synthesis pathways (Wei-dong, 2013).

Pharmaceutical Research

- Drug Synthesis and Derivatives : Its derivatives have been explored for synthesizing various drugs, indicating its potential in pharmaceutical research. For example, studies on the synthesis of dopamine receptor agonists using tetrahydronaphthalene derivatives highlight its relevance in neuropharmacology (Mcdermed et al., 1975).

Material Science and Other Applications

- Material Science Applications : The compound's derivatives have been used in the synthesis of materials like indoles, which have wide applications ranging from organic electronics to pharmaceuticals (Yi et al., 2005).

Mechanism of Action

Target of Action

The primary target of 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is believed to be the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two important neurotransmitters involved in mood regulation and other neurological functions .

Mode of Action

6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride acts by inhibiting the reuptake of serotonin and norepinephrine . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . It is also likely to induce the release of these neurotransmitters .

Biochemical Pathways

The compound affects the serotonergic and noradrenergic pathways . By inhibiting the reuptake of serotonin and norepinephrine, it enhances the signaling in these pathways . The downstream effects include improved mood and reduced symptoms of depression and anxiety .

Result of Action

The result of the action of 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is an enhancement of serotonergic and noradrenergic neurotransmission . This can lead to improved mood and reduced symptoms of depression and anxiety .

properties

IUPAC Name |

6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-2-3-10-7-11(12)5-4-9(10)6-8;/h2-3,6,11H,4-5,7,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGHZRCNWIZZJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(CC2)N)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955076 |

Source

|

| Record name | 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33448-19-0 |

Source

|

| Record name | 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2486757.png)

![N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide](/img/structure/B2486758.png)

![[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine](/img/structure/B2486764.png)

![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486767.png)

![N-(2,5-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2486768.png)

![[2-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B2486769.png)

![3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2486773.png)